molecular formula C21H31N3O3 B7033944 N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B7033944
M. Wt: 373.5 g/mol
InChI Key: BCYUTZUFONLXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[45]decane-2-carboxamide is a complex organic compound that features a piperidine ring, a spirocyclic structure, and a methoxyphenyl group

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-26-19-6-3-2-5-18(19)23-11-7-17(8-12-23)22-20(25)24-13-10-21(15-24)9-4-14-27-16-21/h2-3,5-6,17H,4,7-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYUTZUFONLXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)N3CCC4(C3)CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions to introduce the methoxyphenyl group onto the piperidine ring.

    Formation of the Spirocyclic Structure: The spirocyclic structure can be formed through intramolecular cyclization reactions.

    Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxyphenyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide: shares structural similarities with other piperidine derivatives and spirocyclic compounds.

    Piperidine Derivatives: These compounds are widely studied for their pharmacological activities and are used in the development of various drugs.

    Spirocyclic Compounds: These compounds are known for their unique structural features and are used in the synthesis of complex molecules.

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a spirocyclic structure, and a methoxyphenyl group. This combination imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.